2-[(Diphenylmethylene)amino]acetamide, also known as 2-(benzhydrylideneamino)acetamide, is an organic compound with the molecular formula and a molecular weight of approximately 238.28 g/mol. This compound is characterized by the presence of a diphenylmethylene group attached to an aminoacetamide moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of 2-[(diphenylmethylene)amino]acetamide typically involves the condensation reaction of benzhydrylideneamine with acetamide. This reaction is often catalyzed by either an acid or a base to enhance the reaction efficiency. The process generally requires elevated temperatures to ensure a complete conversion of reactants into the desired product.
The molecular structure of 2-[(diphenylmethylene)amino]acetamide can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C(=NCC(=O)N)C2=CC=CC=C2
. The InChI Key for this compound is COXLHNQVBHANGP-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
Property | Value |
---|---|
Molecular Formula | C15H14N2O |
Molecular Weight | 238.28 g/mol |
CAS Number | 79289-52-4 |
IUPAC Name | 2-(benzhydrylideneamino)acetamide |
Density | Not specified |
Melting Point | Not specified |
2-[(Diphenylmethylene)amino]acetamide can participate in several chemical reactions:
Common reagents used in these reactions include:
While specific physical properties such as boiling point and density are not widely reported, general observations indicate that organic compounds similar in structure exhibit moderate volatility and solubility characteristics.
The key chemical properties include:
2-[(Diphenylmethylene)amino]acetamide has potential applications in various scientific fields:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2